molecular formula C22H40O2 B076340 Oleyl methacrylate CAS No. 13533-08-9

Oleyl methacrylate

Cat. No.: B076340
CAS No.: 13533-08-9
M. Wt: 336.6 g/mol
InChI Key: BXOBFMUWVVHLFK-QXMHVHEDSA-N
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Description

Oleyl methacrylate is an ester compound derived from methacrylic acid and oleyl alcohol. It is a colorless liquid with a low toxicity profile and a slightly irritating odor. This compound is known for its excellent solubility in various organic solvents and is widely used in the chemical and industrial sectors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleyl methacrylate is typically synthesized through the esterification of methacrylic acid with oleyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants to temperatures around 90°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of methacryloyl chloride with oleyl alcohol in the presence of a base such as triethylamine. The reaction is carried out in a tubular reactor, which allows for efficient mixing and heat transfer, resulting in high yields of the desired ester .

Chemical Reactions Analysis

Types of Reactions: Oleyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in various applications such as coatings and adhesives.

    Esterification and Transesterification: It can react with other alcohols or acids to form different esters.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methacrylic acid and oleyl alcohol.

Common Reagents and Conditions:

    Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) under controlled conditions.

    Esterification: Catalyzed by acids like sulfuric acid at elevated temperatures.

    Hydrolysis: Conducted in aqueous acidic or basic conditions.

Major Products:

    Poly(this compound): A polymer used in coatings and adhesives.

    Methacrylic Acid and Oleyl Alcohol: Products of hydrolysis.

Scientific Research Applications

Oleyl methacrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of oleyl methacrylate primarily involves its ability to undergo polymerization and form long-chain polymers. These polymers can interact with various substrates, providing enhanced adhesion, flexibility, and durability. The molecular targets and pathways involved include the formation of covalent bonds between the methacrylate groups and the substrates, leading to the creation of a stable polymer network .

Comparison with Similar Compounds

    Stearyl Methacrylate: Similar in structure but derived from stearyl alcohol.

    Octadecyl Methacrylate: Another long-chain methacrylate ester with similar properties.

Uniqueness: Oleyl methacrylate is unique due to its unsaturated oleyl group, which provides additional flexibility and reactivity compared to its saturated counterparts like stearyl methacrylate. This unsaturation allows for more versatile applications in polymer chemistry and material science .

Properties

IUPAC Name

[(Z)-octadec-9-enyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h11-12H,2,4-10,13-20H2,1,3H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOBFMUWVVHLFK-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883492
Record name 2-Propenoic acid, 2-methyl-, (9Z)-9-octadecen-1-yl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13533-08-9
Record name (9Z)-9-Octadecen-1-yl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13533-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, (9Z)-9-octadecen-1-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013533089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, (9Z)-9-octadecen-1-yl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, (9Z)-9-octadecen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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